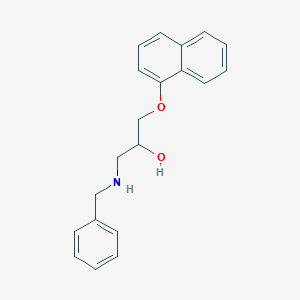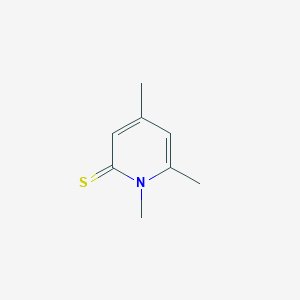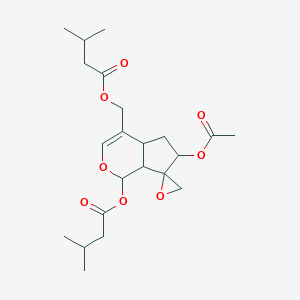
6-Hydroxyquinazolin-4(3H)-one
Übersicht
Beschreibung
6-Hydroxyquinazolin-4(3H)-one is a derivative of quinazoline, an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It is an aromatic heterocycle .
Synthesis Analysis
The synthesis of 6-Hydroxyquinazolin-4(3H)-one involves a green, simple, and efficient method via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .Molecular Structure Analysis
The molecular structure of 6-Hydroxyquinazolin-4(3H)-one, like other quinazoline derivatives, is characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of 6-Hydroxyquinazolin-4(3H)-one involve visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes . This reaction tolerates a broad scope of substrates and could afford a variety of desirable products in good to excellent yields .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
6-Hydroxyquinazolin-4(3H)-one: derivatives have been synthesized and tested for their potential antitumor activity. These compounds, particularly those with specific substitutions, have shown inhibitory activity against certain cancer cell lines, such as the MKN45 cell line . The structure-activity relationship studies suggest that these derivatives can be optimized to enhance their antitumor efficacy.
Synthesis of Quinazoline Derivatives
The compound serves as a key intermediate in the synthesis of various quinazoline derivatives. These derivatives are important due to their wide range of biological activities. The synthesis process often involves nucleophilic substitution reactions and amidation, leading to compounds with potential pharmacological applications .
Green Chemistry Applications
6-Hydroxy-4-quinazolone: has been used in photoinduced homolytic decarboxylative acylation/cyclization reactions. This green chemistry approach allows for the synthesis of acylated quinazolinone derivatives without the need for external photocatalysts or oxidants, making the process more environmentally friendly .
HER2 Inhibitors in Cancer Therapy
Derivatives of 6-Hydroxy-4-quinazolone have been designed to selectively inhibit human epidermal growth factor receptor 2 (HER2), which is overexpressed in certain cancers. These derivatives offer a high selectivity for HER2 over EGFR, reducing the risk of adverse effects commonly associated with HER2 inhibitors .
Pharmacological Scaffold
The quinazoline scaffold is a prominent feature in medicinal chemistry due to its diverse biopharmaceutical activities6-Hydroxyquinazolin-4(3H)-one derivatives have been explored for various pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, and antifungal properties .
Drug Discovery and Optimization
As a nitrogen-containing heterocycle, 6-Hydroxy-4-quinazolone is a valuable compound in drug discovery and optimization. Its derivatives have been investigated for their potential as new drug molecules, with some showing promise in combating drug-resistant bacterial strains .
Eigenschaften
IUPAC Name |
6-hydroxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-2-7-6(3-5)8(12)10-4-9-7/h1-4,11H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRNXXLTDWMENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388732 | |
| Record name | 6-Hydroxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyquinazolin-4(3H)-one | |
CAS RN |
16064-10-1 | |
| Record name | 6-Hydroxy-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-6-hydroxy-4-oxoquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-Hydroxy-4-quinazolone interact with biological systems, and what are the downstream effects?
A1: Research suggests that 6-Hydroxy-4-quinazolone and its derivatives, specifically 2-methyl-3-ortho-tolyl-6-hydroxy-4-quinazolone (QZOH-6), can inhibit nicotinamide adenine dinucleotide (NAD) dependent oxidations. [] This inhibition was observed in rat brain homogenate during the oxidation of tricarboxylic acid cycle substrates like L-glutamate and β-hydroxybutyrate. Interestingly, QZOH-6 did not affect the oxidation of NADH2 or succinate, indicating a degree of specificity in its action. [] This finding highlights its potential as a tool for studying NAD-dependent metabolic pathways.
Q2: What is the structural characterization of 6-Hydroxy-4-quinazolone?
A2: While the provided research excerpts do not explicitly detail the molecular formula, weight, or spectroscopic data of 6-Hydroxy-4-quinazolone, they provide valuable clues. The name itself suggests a quinazoline core structure with a hydroxyl group at the 6th position and a keto group at the 4th position. Further research in chemical databases or literature focusing on the synthesis and characterization of this compound would be needed to obtain detailed structural information.
Q3: Are there any studies investigating the Structure-Activity Relationship (SAR) of 6-Hydroxy-4-quinazolone derivatives?
A3: While the provided research doesn't delve deeply into SAR, the study mentioning 2-methyl-3-ortho-tolyl-6-hydroxy-4-quinazolone (QZOH-6) hints at the potential impact of substitutions on the quinazoline ring. [] Investigating how different substituents at various positions on the ring influence the inhibitory activity, potency, and selectivity towards specific NAD-dependent enzymes could be a promising area for future research. This information would be crucial for designing more potent and selective inhibitors for targeted therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



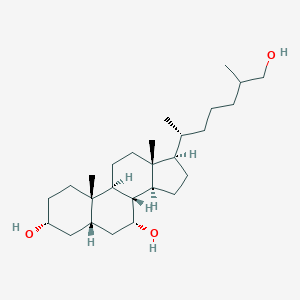





![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)
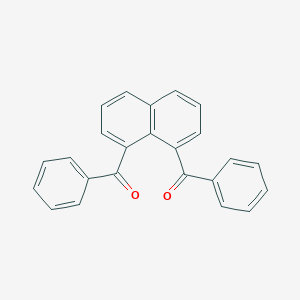
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)

